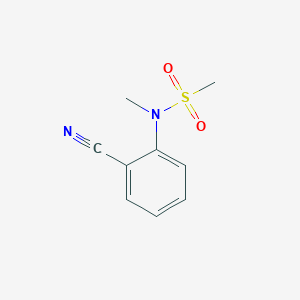
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
6-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde (6-Br-DMAICA) is an important brominated indole derivative that has a wide range of applications in scientific research. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. 6-Br-DMAICA has the potential to be used in a variety of research applications, including as a synthetic intermediate, in the synthesis of biologically active compounds, and in the study of mechanisms of action.
Applications De Recherche Scientifique
Crystal Structure Analysis
Barakat et al. (2017) conducted a study involving a similar compound, 5-bromo-1H-indole-3-carbaldehyde. They explored its crystal structure using Hirshfeld surface analysis and X-ray diffraction, revealing short intermolecular interactions. This research highlights the compound's potential in crystallography and material science (Barakat et al., 2017).
Synthesis of Derivatives
Muchowski and Hess (1988) demonstrated the use of a derivative of 3-bromo-6-dimethylamino-1-azafulvene, closely related to the compound , as a precursor in the synthesis of pyrrole-2-carboxaldehydes. This process has implications in organic synthesis and the development of novel chemical compounds (Muchowski & Hess, 1988).
Marine Natural Product Research
Peters et al. (2002) isolated bromotryptamine derivatives, including a compound structurally similar to 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde, from the marine bryozoan Flustra foliacea. This study underscores the compound's relevance in marine biology and natural product chemistry (Peters et al., 2002).
Catalysis in Organic Chemistry
Kothandaraman et al. (2011) explored the use of a similar compound, 1H-indole-2-carbaldehyde, in gold(I)-catalyzed cycloisomerizations. This research points to potential applications in catalysis and synthetic methodologies in organic chemistry (Kothandaraman et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 6-bromo-2-N,N-dimethylaminopyridine, indicates that it is harmful if swallowed and it is recommended to avoid breathing dust, gas, or vapors. It is also recommended to wear protective gloves, eye protection, and face protection when handling the compound .
Propriétés
IUPAC Name |
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-4-3-7(12)5-10(8)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPAJZAWZEHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)

![N-[(3-Benzyloxypyridin-2-YL)methyl]formamide](/img/structure/B1440123.png)

![5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1440127.png)
![(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1440128.png)
![4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid](/img/structure/B1440129.png)
![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)


